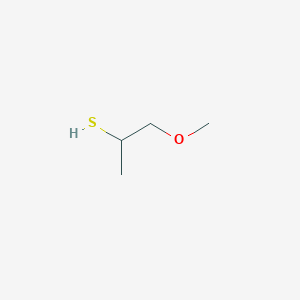![molecular formula C10H10N2O2 B13308195 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13308195.png)
5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid is a compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and an amino group linked to a but-2-yn-1-yl chain at the 5-position. Pyridine carboxylic acids are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and but-2-yn-1-amine as the primary starting materials.
Amidation Reaction: The but-2-yn-1-amine is reacted with pyridine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with various functional groups replacing the amino group
Wissenschaftliche Forschungsanwendungen
5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carboxylic acid: A simpler analog with only a carboxylic acid group at the 2-position.
But-2-yn-1-amine: A simpler analog with only an amino group linked to a but-2-yn-1-yl chain.
Uniqueness
5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of both the pyridine ring and the but-2-yn-1-yl amino group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
5-(but-2-ynylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-6-11-8-4-5-9(10(13)14)12-7-8/h4-5,7,11H,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
HSNOTUBTSXTITD-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCNC1=CN=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


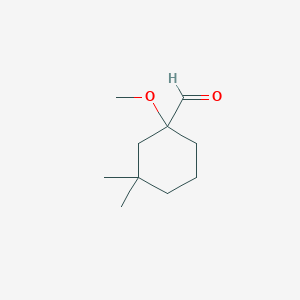
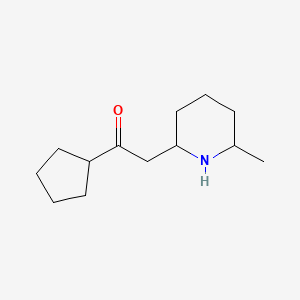
![6-[(But-2-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13308116.png)
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13308119.png)
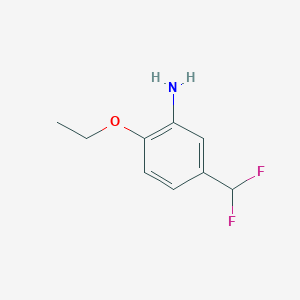
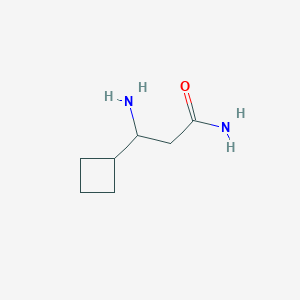
![4-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308125.png)

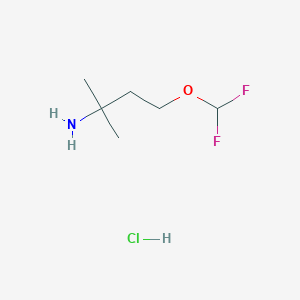
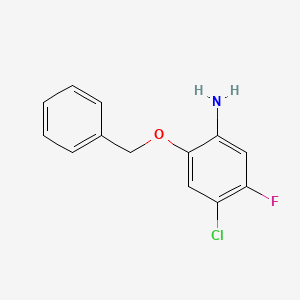
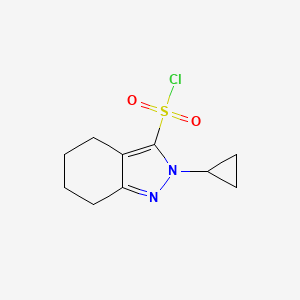
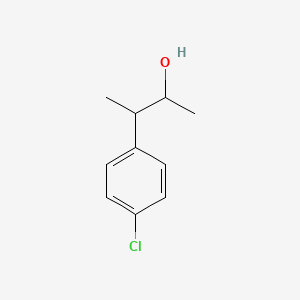
![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine](/img/structure/B13308197.png)
